molecular formula C14H22ClNO B352966 N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide CAS No. 141104-05-4

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide

Cat. No.: B352966
CAS No.: 141104-05-4
M. Wt: 255.78g/mol
InChI Key: WKYMLOXQWMPBKY-UHFFFAOYSA-N
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Description

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide is a chemical intermediate of significant interest in medicinal chemistry for the synthesis of novel molecules with potential biological activity. Its structure incorporates the rigid, lipophilic adamantane moiety, which is known to enhance pharmacokinetic properties and facilitate interaction with biological targets . This chloroacetamide derivative is primarily utilized as a key precursor in constructing more complex molecular architectures. Researchers employ it to develop new chemical entities, including indole-glyoxylamide hybrids, which have shown promise in early-stage anticancer research for their activity against human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer) . The reactivity of the chloroacetamide group allows for further functionalization, making it a versatile building block for generating diverse compound libraries aimed at exploring new therapeutic avenues . Its primary research value lies in its application in the discovery and optimization of lead compounds, particularly in the development of potential antitumor agents where some adamantane-containing derivatives have been observed to induce caspase-8-dependent apoptosis in cellular assays .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMLOXQWMPBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the reaction of 1-adamantan-1-yl-ethylamine with chloroacetonitrile in the presence of concentrated sulfuric acid (96%) and acetic acid. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the formation of the amide bond via a Ritter-type reaction mechanism.

Typical Protocol

  • Reactants :

    • 1-Adamantan-1-yl-ethylamine (1.0 equiv)

    • Chloroacetonitrile (2.0 equiv)

    • Sulfuric acid (96%, 3.0 equiv)

    • Acetic acid (solvent, 5.0 equiv)

  • Procedure :

    • Combine reactants in a round-bottom flask equipped with a reflux condenser.

    • Stir vigorously at 70°C for 6–8 hours.

    • Quench the reaction with ice-cold water (0–5°C) to precipitate the product.

    • Filter and wash the solid with cold water, followed by drying under reduced pressure (25 mbar, 40°C).

Yield : 89–93%.

Optimization Insights

  • Temperature Control : Exothermic reactions require careful temperature modulation (<10°C during acid addition) to prevent side reactions.

  • Solvent Selection : Acetic acid enhances solubility of the adamantane derivative, while dimethylformamide (DMF) may be substituted to improve reaction kinetics.

  • Scaling : Linear scalability is demonstrated in batches up to 500 g with consistent yields.

Nucleophilic Acylation with Chloroacetyl Chloride

Schotten-Baumann Conditions

This method employs chloroacetyl chloride as the acylating agent under basic conditions, ideal for laboratory-scale synthesis.

Typical Protocol

  • Reactants :

    • 1-Adamantan-1-yl-ethylamine (1.0 equiv)

    • Chloroacetyl chloride (1.2 equiv)

    • Sodium hydroxide (2.5 equiv, 50% aqueous solution)

    • Dichloromethane (solvent)

  • Procedure :

    • Dissolve the amine in dichloromethane at 0°C.

    • Add chloroacetyl chloride dropwise, followed by NaOH to maintain pH >10.

    • Stir for 2 hours, separate organic layers, and concentrate under vacuum.

    • Recrystallize from iso-propanol.

Yield : 78–82%.

Comparative Analysis

ParameterAcid-Catalyzed MethodSchotten-Baumann Method
Yield89–93%78–82%
Reaction Time6–8 hours2 hours
ScalabilityIndustrialLaboratory
Byproduct FormationMinimalModerate (HCl gas)

Alternative Pathways: Sulfonic Acid Derivatives

Use of 1-Bromoadamantane Precursors

A patent-derived approach utilizes 1-bromo-3,5-dimethyladamantane with chloroacetonitrile and iron(III) sulfate catalyst. While primarily reported for dimethyl analogs, this method is adaptable to the ethyl variant by substituting the brominated starting material.

Modified Protocol

  • Reactants :

    • 1-Bromo-1-ethyladamantane (1.0 equiv)

    • Chloroacetonitrile (2.7 equiv)

    • Iron(III) sulfate (0.01 equiv)

    • Sulfuric acid (96%, 8.0 equiv)

  • Procedure :

    • Reactants are heated to 70°C for 12 hours under nitrogen.

    • Work-up mirrors the acid-catalyzed method, yielding 61–74% product.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.66 (bs, 1H, NH), 3.93 (s, 2H, CH₂Cl), 2.08–0.82 (m, adamantane protons).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

Crystallographic Confirmation

Single-crystal X-ray diffraction (COD 2230434) confirms the adamantane cage geometry and amide bond configuration, with space group P b c a and unit cell parameters a = 9.3656 Å, b = 13.7515 Å, c = 18.7917 Å.

Industrial-Scale Purification Techniques

Recrystallization and Drying

  • Solvent Systems : Iso-propanol or toluene/water mixtures achieve >99% purity.

  • Drying : 72 hours at 40°C under 25 mbar yields free-flowing crystalline product.

Challenges and Mitigation Strategies

Common Pitfalls

  • Exothermic Runaway : Controlled addition of sulfuric acid and external cooling are critical.

  • Hydrolysis of Chloroacetamide : Avoid aqueous work-up above 10°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The adamantane moiety can be oxidized to form hydroxylated derivatives, while reduction reactions can modify the acetamide group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of N-(1-adamantyl-ethyl)-2-azidoacetamide or N-(1-adamantyl-ethyl)-2-thioacetamide.

    Oxidation: Formation of hydroxylated adamantane derivatives.

    Reduction: Formation of N-(1-adamantyl-ethyl)-2-aminoacetamide.

Scientific Research Applications

Chemical Properties and Structure

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide features an adamantane moiety, known for its stability and unique three-dimensional structure, which enhances the compound's lipophilicity and metabolic stability. The chemical formula is C12H18ClNOC_{12}H_{18}ClNO with a molecular weight of approximately 227.74 g/mol. Its melting point ranges from 113 to 115 °C, indicating solid-state stability under standard conditions.

Antiviral Properties

One of the primary applications of this compound is in antiviral research. Compounds derived from adamantane have been studied for their ability to inhibit viral replication, particularly against influenza viruses. For instance, similar adamantane derivatives like rimantadine are known to interfere with the early stages of viral replication by blocking the M2 ion channel of the virus, thereby preventing uncoating and subsequent replication .

Antimicrobial Activity

Research has indicated that chloroacetamides exhibit antimicrobial properties. A study involving various N-substituted chloroacetamides found that the presence of halogenated phenyl groups significantly enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . This suggests that this compound could be effective against similar pathogens due to its structural characteristics.

Synthesis of Advanced Materials

This compound is utilized as a building block in synthesizing more complex molecules and advanced materials. Its robust adamantane structure allows for the development of polymers and coatings with enhanced properties such as chemical resistance and thermal stability . The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can tailor material properties for specific applications.

Case Study 1: Antiviral Efficacy

A study examining the antiviral efficacy of adamantane derivatives demonstrated that compounds similar to this compound effectively inhibited influenza virus replication in vitro. The mechanism involved disruption of viral uncoating, showcasing the potential of this compound in developing antiviral therapeutics .

Case Study 2: Antimicrobial Testing

In a comparative analysis of various chloroacetamides for antimicrobial activity, researchers found that those with adamantane structures exhibited superior penetration through bacterial membranes due to their lipophilicity. This study highlighted how structural modifications, such as those present in this compound, can influence biological activity .

Data Table: Comparison of Antimicrobial Activity

CompoundActivity Against S. aureusActivity Against E. coliNotes
This compoundHighModerateEffective due to unique structural properties
RimantadineHighLowEstablished antiviral agent
AmantadineModerateLowSimilar mechanism of action

Mechanism of Action

The mechanism of action of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Substituents/Modifications Key Applications/Findings Evidence ID
N-(Adamantan-1-yl)-2-chloro-acetamide C₁₂H₁₈ClNO Direct adamantane linkage, chloroacetamide Anti-tuberculosis precursor; crystallized in orthorhombic Pbca space group .
N-(1-Adamantan-1-yl-ethyl)acetamide C₁₄H₂₃NO Ethyl linker, lacks chloro group Research chemical; no bioactivity reported .
2-(Adamantan-1-yl)-N-(6-methoxy-benzothiazol) C₂₀H₂₄N₂O₂S Benzothiazole ring, methoxy group Anticancer activity; forms H-bonded dimers in crystal lattice .
N-(Adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl) C₁₇H₂₂ClNO₂ Furan-methyl substitution Undisclosed biological activity; high purity (95%) .
2-[4-(Adamantan-1-yl)phenoxy]-acetamide HCl C₂₂H₃₃ClN₂O₂ Phenoxy group, dimethylaminoethyl chain Potential CNS-targeting agent; hydrochloride salt enhances solubility .

Key Observations :

  • Chloro Substitution : The presence of a chloro group (as in N-(Adamantan-1-yl)-2-chloro-acetamide) correlates with anti-tuberculosis activity, likely due to enhanced electrophilicity and interaction with bacterial enzymes .
  • Linker Flexibility : Ethyl linkers (e.g., N-(1-Adamantan-1-yl-ethyl)acetamide) may reduce steric hindrance compared to direct adamantane linkages, but the absence of a chloro group diminishes reactivity .
  • Heterocyclic Modifications : Benzothiazole or furan substitutions (e.g., ) introduce π-π stacking capabilities, improving binding to hydrophobic enzyme pockets.

Physical and Chemical Properties

Property N-(Adamantan-1-yl)-2-chloro-acetamide N-(1-Adamantan-1-yl-ethyl)acetamide 2-(Adamantan-1-yl)-N-benzothiazole
Molecular Weight (g/mol) 227.72 221.34 356.48
Crystal System Orthorhombic (Pbca) Not reported Triclinic (P1)
Stability Stable under dry conditions Hygroscopic Degrades above 200°C

Biological Activity

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide, also known as 1-(N-Chloroacetyl)adamantane-1-ethanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H18_{18}ClNO and a molecular weight of approximately 227.73 g/mol. It features an adamantane core, which is a polycyclic hydrocarbon known for enhancing the pharmacological properties of drugs due to its unique three-dimensional structure. The presence of the chloroacetamide functional group contributes to its potential biological activities by enhancing electrophilicity, making it a candidate for various interactions with biological targets .

Synthesis

This compound is typically synthesized through the reaction of adamantine with chloroacetyl chloride. Various synthesis methods have been developed, each influencing the yield and purity of the final product .

Antituberculosis Activity

Research suggests that this compound may exhibit antituberculosis activity. The structural similarities with other compounds known for their antituberculosis properties indicate that this compound could be effective against Mycobacterium tuberculosis .

Antibacterial Properties

The chloroacetamide group in this compound may confer antibacterial properties by acting as a covalent inhibitor against bacterial enzymes involved in cell wall biosynthesis. This mechanism is crucial for the development of new antibacterial agents .

Cytotoxicity and Anticancer Activity

Recent studies have evaluated related adamantane derivatives for their cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, a derivative similar to this compound showed potent anti-proliferative activity with an IC50_{50} value of 10.56 μM against HepG2 cells, indicating its potential as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that compounds derived from adamantane exhibit significant antimicrobial activities. For example, derivatives were tested against various pathogens, showing effective inhibition zones and minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential .

CompoundMIC (μg/mL)Activity
Compound 5r10.56HepG2 cell line
N-(Adamantan-1-yl)-2-chloroacetamideVariesAntituberculosis activity

Pharmacological Evaluations

Pharmacological evaluations using gas chromatography-mass spectrometry (GC-MS) identified multiple compounds with recognized pharmacological potential in extracts containing this compound. These evaluations included tests for anti-inflammatory and analgesic activities, where certain fractions exhibited significant effects .

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